molecular formula C8H12O3 B1279422 Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate CAS No. 90482-42-1

Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B1279422
CAS No.: 90482-42-1
M. Wt: 156.18 g/mol
InChI Key: WPWZXGZTADPNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate is an organic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . This compound is characterized by its bicyclic structure, which includes an oxirane ring fused to a cyclopentane ring. It is primarily used in research settings and has various applications in organic synthesis and chemical research.

Properties

IUPAC Name

ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-10-8(9)6-5-3-4-11-7(5)6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWZXGZTADPNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440641
Record name ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90482-42-1
Record name ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Dirhodium-Catalyzed Cyclopropanation

Dirhodium(II) complexes enable stereoselective cyclopropanation of dihydrofurans or cyclopentene derivatives. For example:

  • Substrate : Methyl 2-phenyl-2-diazoacetate reacts with 2,3-dihydrofuran under Rh₂(OAc)₄ catalysis (0.08 mol%) in dichloromethane at room temperature.
  • Conditions : Slow addition via syringe pump over 2–4 hours under nitrogen, followed by 2-hour stirring.
  • Yield : 72–91% after column chromatography.
  • Mechanism : The dirhodium catalyst generates a metallocarbene intermediate, facilitating [2+1] cycloaddition to form the bicyclo[3.1.0]hexane core.

This method is scalable (>10 mmol) and avoids chromatographic purification in telescoped sequences.

Iodocyclization of Alkenyl Alcohols

Iodocyclization constructs the oxabicyclo framework via intramolecular ether formation:

  • Substrate : Cyclohexene-containing alkenyl alcohols treated with molecular iodine in acetonitrile at 60°C.
  • Conditions : Heating for 6–12 hours, followed by alkylation (e.g., MeI or BnOCH₂Cl) and reduction.
  • Yield : 50–67% for monosubstituted derivatives.
  • Limitations : Endocyclic alkenes yield isomeric 6-oxabicyclo[3.2.1]octanes, reducing specificity.

Epoxide Ring-Opening Cyclopropanation

Epoxide intermediates undergo acid-catalyzed cyclization:

  • Substrate : cis-Epoxycyclohexanol treated with sulfuric acid in toluene at 10–30°C.
  • Conditions : Acid-mediated ring-opening generates a carbocation, followed by cyclopropanation.
  • Yield : 59–64% for disubstituted products.
  • Applications : Efficient for synthesizing 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane derivatives.

Esterification of Bicyclic Carboxylic Acids

Post-cyclopropanation esterification completes the synthesis:

  • Step 1 : Hydrolysis of methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate with NaOH/EtOH.
  • Step 2 : Esterification with ethanol under acidic (HCl, H₂SO₄) or coupling (DIC, DMAP) conditions.
  • Yield : 76–90% for telescoped sequences.

Comparative Analysis of Methods

Method Yield Diastereoselectivity Scalability Complexity
Dirhodium catalysis 72–91% >30:1 exo:endo High Moderate
Iodocyclization 50–67% Low Moderate High
Epoxide cyclization 59–64% Moderate Low Moderate
Esterification 76–90% N/A High Low

Key Trends :

  • Dirhodium methods offer superior stereocontrol and scalability for pharmaceutical applications.
  • Iodocyclization requires harsh conditions but accesses diverse substitution patterns.

Characterization and Validation

  • NMR : ¹H NMR (CDCl₃) shows signals at δ 4.50 (d, J = 5.7 Hz, 1H, bridgehead H), 3.77 (m, 1H, CH₂O), and 1.90–1.79 (m, cyclopropane CH₂).
  • MS : HR-MS confirms molecular ion [M+H]⁺ at m/z 157.0864 (calc. 157.0866).
  • X-ray : Activated ester derivatives (e.g., N-hydroxyphthalimide) validate bicyclic geometry.

Applications in Drug Discovery

The compound serves as a bioisostere for meta-substituted benzenes, improving metabolic stability and solubility. Examples include:

  • Agrochemicals : Incorporated into three patented herbicides.
  • Pharmaceuticals : Used in five drug candidates targeting CNS disorders.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate typically involves cyclopropanation reactions using ethyl diazoacetate and suitable olefins, often catalyzed by rhodium under controlled conditions for high diastereoselectivity. The compound features a bicyclic structure that allows for diverse chemical transformations, including:

  • Oxidation : Converts the compound into ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction : Transforms the ester group into alcohols with reducing agents such as lithium aluminum hydride.
  • Substitution : Facilitates the introduction of different functional groups through nucleophilic substitution reactions.

Scientific Research Applications

This compound serves as a valuable building block in the synthesis of more complex molecules, contributing to various research areas:

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of pharmaceutical agents and biologically active compounds. Its unique structure allows for the development of novel drugs targeting various biological pathways.

Biological Studies

Due to its structural properties, this compound is studied for its interactions with enzymes and receptors, making it a candidate for exploring mechanisms in metabolic pathways and drug design .

Pharmaceutical Development

Research indicates that this compound may serve as a lead structure for developing new drugs aimed at neurological disorders or other therapeutic areas due to its ability to modulate biological activity effectively .

Case Study 1: Synthesis of Drug Analogues

A study demonstrated the use of ethyl diazoacetate in synthesizing new analogues of known pharmacological agents, highlighting how variations in the bicyclic structure can lead to improved biological activity and selectivity against specific targets such as NMDA receptors .

Case Study 2: Enzyme Interaction Studies

Research has shown that compounds similar to this compound can interact with enzyme active sites, influencing enzyme kinetics and providing insights into enzyme mechanisms. This interaction is crucial for drug development aimed at modulating enzyme activity .

Mechanism of Action

The mechanism of action of ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The compound’s bicyclic structure also contributes to its unique reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate can be compared with other bicyclic compounds such as:

    Ethyl 2-oxabicyclo[2.2.1]heptane-6-carboxylate: Similar structure but with a different ring size.

    Ethyl 2-oxabicyclo[4.1.0]heptane-6-carboxylate: Larger bicyclic structure with different reactivity.

    Ethyl 2-oxabicyclo[3.2.0]heptane-6-carboxylate: Different ring fusion pattern affecting its chemical properties.

The uniqueness of ethyl 2-oxabicyclo[31

Biological Activity

Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Structural Characteristics

This compound is characterized by the following structural features:

  • Molecular Formula : C₈H₁₂O₃
  • Molecular Weight : Approximately 156.18 g/mol
  • Functional Groups : Contains an ester group and a bicyclic framework, which contributes to its reactivity and biological properties.

Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors. The oxirane ring acts as an electrophile, enabling the compound to form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects. Additionally, the carboxylate group may participate in hydrogen bonding, enhancing interactions with biological macromolecules.

Biological Activities

The biological activities of this compound include:

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound exhibit antiviral properties against DNA viruses such as HSV-2 and RNA viruses like HIV .
  • Antimicrobial Properties : Compounds related to this compound have shown promising antimicrobial activity in various assays, indicating potential applications in treating infections .
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated, revealing varying degrees of toxicity against different cell lines, which is critical for assessing its safety profile in therapeutic applications .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

  • Cyclization Reactions : Involves cyclopropene precursors reacting with diethyl malonate under specific conditions to yield the bicyclic structure.
  • Tandem Alkylation and Lactonization : A two-step synthesis starting from epichlorohydrin has been reported, where alkylation is followed by lactonization to form the desired product .

Case Study 1: Antiviral Activity Assessment

A study evaluated the antiviral efficacy of this compound derivatives against HIV strains. The results indicated that certain derivatives exhibited significant antiviral activity with lower cytotoxicity compared to existing antiviral agents, suggesting their potential as new therapeutic agents for HIV treatment .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial properties of this compound were assessed using various bacterial strains. The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent in pharmaceutical formulations .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Properties
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylateContains nitrogen in the bicyclic structureExhibits different biological activities due to nitrogen presence
6-Oxabicyclo[3.1.0]hexane-2-carboxylic acidLacks ethyl group; has a carboxylic acid insteadDifferent reactivity profile due to carboxylic acid functionality
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylateSimilar bicyclic structure but varies in functional groupsPotentially different pharmacological properties due to structural variations

Chemical Reactions Analysis

Oxidation Reactions

The oxabicyclo structure undergoes selective oxidation at the ester group or strained ring positions.

Reagent Conditions Product Yield Reference
mCPBADCM, NaHCO₃, 0°C → RTEpoxidized derivative (cis-dihydroxylation)93%
KMnO₄ (aq)Acidic, reflux6-carboxylic acid derivative85%
CrO₃/H₂SO₄Acetone, 0°CKetone at C3 position67%

Key Findings :

  • Epoxidation with mCPBA proceeds stereoselectively due to the hydroxyl group’s directing effect .

  • Strong oxidants like KMnO₄ cleave the ester to carboxylic acids.

Reduction Reactions

The ester and strained rings are susceptible to reduction, yielding alcohols or diols.

Reagent Conditions Product Yield Reference
LiAlH₄THF, 0°C → RTPrimary alcohol (6-hydroxymethyl derivative)89%
NaBH₄/CeCl₃MeOH, 0°Ccis-Diol via Luche reduction95%
H₂/Pd-CEtOH, 30 bar H₂, 2 hRing-opened diol92%

Mechanistic Insight :

  • Luche reduction (NaBH₄/CeCl₃) selectively generates syn-diols via chelation control .

  • Hydrogenation under high pressure opens the bicyclo ring while reducing the ester .

Substitution Reactions

The ester group participates in nucleophilic substitutions, enabling functional group interconversion.

Reagent Conditions Product Yield Reference
NH₃ (aq)THF, 60°C, 12 h6-carboxamide derivative78%
Camphanoyl chlorideDCM, DMAP, RTCamphanoate ester86%
tBuOKDMF, 80°CCycloelimination product (HBr removal)95%

Notable Applications :

  • Enzymatic hydrolysis with esterases achieves enantioselective acylation for chiral derivatization .

  • Strong bases like tBuOK induce elimination, forming conjugated dienes .

Ring-Opening Reactions

The strained oxabicyclo system undergoes acid- or base-mediated ring opening.

Reagent Conditions Product Yield Reference
HBr (in situ)THF, AcOH, RTVicinal dibromide97%
H₂O/H₂SO₄Reflux, 6 hLinear diol83%
DBUDCM, RT, 1 hFuran derivative91%

Structural Influence :

  • Acidic conditions favor Markovnikov addition, while basic conditions promote anti-Markovnikov pathways.

  • Ring-opening with DBU generates furans via tandem elimination .

Comparative Reactivity Data

Reaction Type Half-Life (h) Activation Energy (kJ/mol)
Ester hydrolysis2.558.3
Epoxidation1.242.7
LiAlH₄ reduction0.835.9

Data derived from kinetic studies in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.